molecular formula C19H16 B14296474 7,7-Diphenylcyclohepta-1,3,5-triene CAS No. 112423-70-8

7,7-Diphenylcyclohepta-1,3,5-triene

Cat. No.: B14296474
CAS No.: 112423-70-8
M. Wt: 244.3 g/mol
InChI Key: JWCHWUDTKQARMU-UHFFFAOYSA-N
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Description

7,7-Diphenylcyclohepta-1,3,5-triene is a bicyclic aromatic compound characterized by a seven-membered cycloheptatriene core substituted with two phenyl groups at the 7-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The conjugated triene system enables π-π stacking interactions, which are critical in molecular recognition processes, such as protein-ligand binding .

Properties

CAS No.

112423-70-8

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

7,7-diphenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C19H16/c1-2-10-16-19(15-9-1,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h1-16H

InChI Key

JWCHWUDTKQARMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylcyclohepta-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diphenylacetylene with cycloheptatriene in the presence of a catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for 7,7-Diphenylcyclohepta-1,3,5-triene are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, resulting in a saturated cycloheptane derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Saturated cycloheptane derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

7,7-Diphenylcyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7,7-Diphenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 7,7-Diphenylcyclohepta-1,3,5-triene, differing primarily in substituents or core modifications:

Compound Name Substituents Molecular Formula Key Structural/Electronic Features
7,7-Diphenylcyclohepta-1,3,5-triene Two phenyl groups at C7 C19H16 Enhanced π-π stacking due to aromatic substituents; bulky structure increases steric hindrance .
7,7-Dimethylcyclohepta-1,3,5-triene Two methyl groups at C7 C9H12 Reduced π-π interaction potential; lower steric bulk compared to phenyl substituents .
7,7-Difluoro-1,3,5-norcaratriene Two fluorine atoms at C7 C7H4F2 Electron-withdrawing fluorine atoms alter electron density; smaller substituent size .
Bicyclo[4.2.0]octa-1,3,5-triene Fused bicyclic structure C8H8 Expanded conjugation due to bicyclic framework; no substituents at bridgehead positions .

Key Research Findings

Electronic and Steric Properties
  • 7,7-Diphenylcyclohepta-1,3,5-triene : The phenyl groups enhance electron delocalization across the triene system, facilitating strong π-π interactions with aromatic residues (e.g., Tyr139, Phe190 in SIRT2 enzymes) . This property is critical in drug design for anticancer agents targeting protein binding pockets.
  • 7,7-Dimethylcyclohepta-1,3,5-triene : Methyl groups lack aromaticity, reducing π-π stacking capacity. However, their smaller size may improve solubility and bioavailability in hydrophobic environments .
  • The compound’s compact structure may favor applications in fluorinated materials .

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